molecular formula C16H18FNO2S B11016268 N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide

N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide

Cat. No.: B11016268
M. Wt: 307.4 g/mol
InChI Key: BEUNGZJVPASQTK-UHFFFAOYSA-N
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Description

N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sec-butyl group attached to a phenyl ring, which is further connected to a fluorinated benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the fluorine atom: The intermediate is then subjected to electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.

    Sulfonamide formation: The final step involves the reaction of the fluorinated sec-butylphenyl intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: sec-Butyl alcohol or sec-butyl ketone.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-SEC-BUTYL-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE
  • N-SEC-BUTYL-2-PHENYL-ACETAMIDE

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3

InChI Key

BEUNGZJVPASQTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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